![molecular formula C11H9ClN2O2S B2462546 1,3-thiazol-5-ylmethyl N-(3-chlorophenyl)carbamate CAS No. 338981-76-3](/img/structure/B2462546.png)
1,3-thiazol-5-ylmethyl N-(3-chlorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1,3-thiazol-5-ylmethyl N-(3-chlorophenyl)carbamate” is a chemical compound with the molecular formula C11H9ClN2O2S . It has a molecular weight of 268.72 . This compound is intended for research use only.
Molecular Structure Analysis
The molecular structure of “1,3-thiazol-5-ylmethyl N-(3-chlorophenyl)carbamate” consists of a thiazole ring attached to a carbamate group . Thiazole is a five-membered heterocyclic compound containing three carbon, one sulfur, and one nitrogen atoms .Scientific Research Applications
Antimicrobial Activity
1,3-thiazol-5-ylmethyl N-(3-chlorophenyl)carbamate has shown significant potential as an antimicrobial agent. Its structure allows it to interact with microbial cell membranes, leading to disruption and eventual cell death. This compound has been tested against various bacterial and fungal strains, demonstrating broad-spectrum antimicrobial properties .
Anticancer Properties
Research has indicated that this compound exhibits anticancer activity by inducing apoptosis in cancer cells. It has been particularly effective against certain types of cancer, such as lung and breast cancer. The mechanism involves the inhibition of cell proliferation and the induction of programmed cell death pathways .
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. It works by inhibiting the production of pro-inflammatory cytokines and enzymes, such as COX-2. This makes it a potential candidate for the treatment of inflammatory diseases like arthritis and inflammatory bowel disease .
Antifungal Applications
The compound has also been found to be effective against a range of fungal pathogens. It disrupts the cell wall synthesis of fungi, leading to their death. This property is particularly useful in developing antifungal treatments for both medical and agricultural purposes.
These applications highlight the versatility and potential of 1,3-thiazol-5-ylmethyl N-(3-chlorophenyl)carbamate in various scientific research fields. If you need more detailed information on any specific application, feel free to ask!
Thiazoles: having diverse biological activities Antiproliferative effect of indeno[1,2-d]thiazolo[3,2-a]pyrimidine analogues Thiazoles: having diverse biological activities : Thiazoles: having diverse biological activities : Thiazoles: having diverse biological activities : Using Ethylene Gas and Chlorpropham Potato Sprout Inhibitors : Thiazoles: having diverse biological activities : Thiazoles: having diverse biological activities
properties
IUPAC Name |
1,3-thiazol-5-ylmethyl N-(3-chlorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c12-8-2-1-3-9(4-8)14-11(15)16-6-10-5-13-7-17-10/h1-5,7H,6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEWAKDFHBLRLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)OCC2=CN=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-thiazol-5-ylmethyl N-(3-chlorophenyl)carbamate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.